molecular formula C19H18O2 B14726093 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione CAS No. 13935-95-0

2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B14726093
CAS No.: 13935-95-0
M. Wt: 278.3 g/mol
InChI Key: AHFXBVNXQOEBAE-UHFFFAOYSA-N
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Description

2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes a tert-butyl group attached to a phenyl ring, which is further connected to an indene-1,3-dione moiety

Chemical Reactions Analysis

2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The pathways involved include the inhibition of enzyme activity and subsequent modulation of biological processes.

Comparison with Similar Compounds

Similar compounds to 2-(3-tert-Butylphenyl)-1H-indene-1,3(2H)-dione include:

The uniqueness of this compound lies in its indene-1,3-dione moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

13935-95-0

Molecular Formula

C19H18O2

Molecular Weight

278.3 g/mol

IUPAC Name

2-(3-tert-butylphenyl)indene-1,3-dione

InChI

InChI=1S/C19H18O2/c1-19(2,3)13-8-6-7-12(11-13)16-17(20)14-9-4-5-10-15(14)18(16)21/h4-11,16H,1-3H3

InChI Key

AHFXBVNXQOEBAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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